molecular formula C19H19N3O5 B10832432 N-[1-[(2R,4R,5R)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

N-[1-[(2R,4R,5R)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Cat. No.: B10832432
M. Wt: 369.4 g/mol
InChI Key: VUDFTOHJBXWAGS-BFYDXBDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM001 is a compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is recognized for its role as a pharmacological inhibitor of EPAC1, a host exchange protein directly activated by cyclic adenosine monophosphate (cAMP). This compound has shown significant potential in antiviral activities, particularly against SARS-CoV-2 and influenza A virus .

Preparation Methods

Synthetic Routes and Reaction Conditions: AM001 is synthesized through a series of chemical reactions involving thieno[2,3-b]pyridine derivatives. The synthesis typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In industrial settings, the production of AM001 involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process includes steps such as purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: AM001 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno[2,3-b]pyridine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

AM001 has a wide range of scientific research applications, including:

Mechanism of Action

AM001 exerts its effects by inhibiting EPAC1, a protein activated by cyclic adenosine monophosphate. This inhibition disrupts the signaling pathways regulated by EPAC1, leading to various physiological effects. For instance, in the context of viral infections, EPAC1 inhibition by AM001 prevents the replication of viruses such as SARS-CoV-2 and influenza A virus .

Comparison with Similar Compounds

Uniqueness of AM001: AM001 is unique due to its specific inhibition of EPAC1 and its demonstrated antiviral properties. Unlike other similar compounds, AM001 has shown potent activity against both SARS-CoV-2 and influenza A virus, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

N-[1-[(2R,4R,5R)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C19H19N3O5/c1-2-10-26-14-11-17(27-15(14)12-23)22-9-8-16(21-19(22)25)20-18(24)13-6-4-3-5-7-13/h1,3-9,14-15,17,23H,10-12H2,(H,20,21,24,25)/t14-,15-,17-/m1/s1

InChI Key

VUDFTOHJBXWAGS-BFYDXBDKSA-N

Isomeric SMILES

C#CCO[C@@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3

Canonical SMILES

C#CCOC1CC(OC1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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